molecular formula C8H12ClN3O2S B1521229 6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride CAS No. 1193389-87-5

6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride

Cat. No.: B1521229
CAS No.: 1193389-87-5
M. Wt: 249.72 g/mol
InChI Key: RAZHKCAFNWSFHW-UHFFFAOYSA-N
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Description

6-Amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C8H11N3O2S·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound that forms the core structure for many natural and synthetic compounds with significant biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with 2,3-dihydro-1H-indole as the starting material.

  • Functionalization: The indole ring undergoes functionalization to introduce the amino group at the 6-position.

  • Sulfonation: The amino-functionalized indole is then sulfonated to introduce the sulfonamide group at the 1-position.

  • Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form different oxidation products.

  • Reduction: The compound can be reduced to yield simpler derivatives.

  • Substitution: The amino and sulfonamide groups can participate in substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxylic acid derivatives.

  • Reduction Products: Reduced indole derivatives.

  • Substitution Products: Substituted indole derivatives with different functional groups.

Scientific Research Applications

6-Amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anti-inflammatory properties.

  • Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

  • Indole-3-acetic acid

  • Sulfonamide derivatives

  • Other amino-functionalized indoles

Properties

IUPAC Name

6-amino-2,3-dihydroindole-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.ClH/c9-7-2-1-6-3-4-11(8(6)5-7)14(10,12)13;/h1-2,5H,3-4,9H2,(H2,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZHKCAFNWSFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride
Reactant of Route 2
6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride
Reactant of Route 3
6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride
Reactant of Route 4
6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride
Reactant of Route 5
6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride

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